molecular formula C12H18Cl2N2O B2488727 4-Phenyloxane-4-carboximidamide dihydrochloride CAS No. 2138213-54-2

4-Phenyloxane-4-carboximidamide dihydrochloride

Cat. No.: B2488727
CAS No.: 2138213-54-2
M. Wt: 277.19
InChI Key: WBKZQRBDNOUTND-UHFFFAOYSA-N
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Description

4-Phenyloxane-4-carboximidamide dihydrochloride is a carboximidamide derivative characterized by a phenyl-substituted oxane (tetrahydropyran) ring system. Key properties include:

  • Molecular Weight: 180.14 g/mol
  • Purity: 95%
  • Category: Listed as "N/S" (unspecified in evidence) .

The dihydrochloride salt form enhances solubility in aqueous environments, a common feature of pharmaceutical intermediates or bioactive molecules. Its structure combines a rigid oxane ring with a phenyl group and a carboximidamide moiety, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

4-phenyloxane-4-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10;;/h1-5H,6-9H2,(H3,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKZQRBDNOUTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138213-54-2
Record name 4-phenyloxane-4-carboximidamide dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyloxane-4-carboximidamide dihydrochloride involves several steps. One common method includes the reaction of 4-phenyloxane with cyanamide under acidic conditions to form the carboximidamide group. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-Phenyloxane-4-carboximidamide dihydrochloride may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxane-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenyloxane-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyloxane-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboximidamide Derivatives

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Phenyloxane-4-carboximidamide dihydrochloride Not explicitly stated 180.14 EN300-761558 Phenyloxane core, dihydrochloride salt
4-(Benzyloxy)benzimidamide hydrochloride C₁₄H₁₅N₂O·HCl 270.75 57928-60-6 Benzyloxy substituent, hydrochloride salt
4-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride C₁₄H₁₄N₂O·HCl 268.73 Not provided Phenoxymethyl group, hydrochloride salt

Key Observations :

  • Substituent Effects: The phenyloxane core in the target compound introduces steric and electronic differences compared to benzyloxy or phenoxymethyl groups in analogs. These variations may alter solubility, lipophilicity, and biological activity.
  • Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 4-(Benzyloxy)benzimidamide hydrochloride) due to increased ionic interactions .

Dihydrochloride Salts in Pharmaceuticals

Table 2: Pharmaceutical Dihydrochloride Salts
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Application/Notes
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 130018-87-0 Antihistamine; enhanced bioavailability via dihydrochloride salt
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.16 Not provided Copper chelator for Wilson’s disease; dihydrochloride improves stability
o-Tolidine dihydrochloride C₁₄H₁₆N₂·2HCl 285.22 612-82-8 ACS-certified reagent; used in dye synthesis

Key Observations :

  • Bioavailability: Dihydrochloride salts (e.g., Levocetirizine) are often preferred in drug formulations due to superior solubility and absorption compared to free bases or mono-salts .
  • Stability : The dihydrochloride form of trientine enhances shelf life and reduces hygroscopicity, critical for long-term storage .

Functional Group and Reactivity Comparisons

  • Carboximidamide vs. Hydroximoyl Chlorides: 4-Phenyloxane-4-carboximidamide dihydrochloride contains a carboximidamide group (-C(=NH)NH₂), which is basic and prone to protonation, enhancing water solubility .
  • Aromatic vs.

Research Findings and Implications

  • Regulatory Considerations: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6) are restricted due to sensitizing properties , highlighting the importance of safety profiling for dihydrochloride derivatives.

Biological Activity

4-Phenyloxane-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C12H16N2O·2ClH, known for its unique functional groups that confer distinct chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Chemical Structure and Properties

The structure of 4-Phenyloxane-4-carboximidamide dihydrochloride includes a phenyl group and a carboximidamide moiety, contributing to its reactivity and biological interactions.

PropertyValue
Molecular Weight277.19 g/mol
CAS Number2138213-54-2
SolubilitySoluble in ethanol
AppearanceWhite crystalline powder

The biological activity of 4-Phenyloxane-4-carboximidamide dihydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carboximidamide group can form hydrogen bonds with biomolecules, influencing their structure and function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by occupying the active site.
  • Molecular Interaction : It interacts with cellular proteins, potentially altering their function.

Biological Activities

Research indicates that 4-Phenyloxane-4-carboximidamide dihydrochloride exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

2. Anticancer Properties
Research has suggested that 4-Phenyloxane-4-carboximidamide dihydrochloride may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells.

3. Enzyme Modulation
The compound has been utilized as a biochemical probe in studies focusing on enzyme kinetics and inhibition mechanisms.

Case Studies

Several case studies have explored the biological activity of 4-Phenyloxane-4-carboximidamide dihydrochloride:

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

A series of experiments on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Comparison with Similar Compounds

When compared to related compounds such as 4-phenyloxane-4-carboxamide and 4-phenyloxane-4-carboxylic acid, 4-Phenyloxane-4-carboximidamide dihydrochloride demonstrates enhanced stability and solubility, making it more suitable for therapeutic applications.

CompoundStabilitySolubilityAntimicrobial Activity
4-Phenyloxane-4-carboximidamideHighGoodYes
4-Phenyloxane-4-carboxamideModerateModerateLimited
4-Phenyloxane-4-carboxylic acidLowPoorNo

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